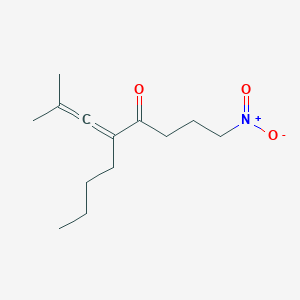
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is an organic compound with a unique structure characterized by the presence of a nitro group and a nonanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one typically involves the reaction of 2-methylprop-1-ene with a suitable nitroalkane under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature: 0-25°C.
Substitution: Sodium methoxide, potassium tert-butoxide; reaction temperature: 50-70°C.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound’s unique structure allows it to interact with specific pathways, potentially leading to therapeutic effects.
類似化合物との比較
2-Methylprop-1-ene: An alkene with a similar structural motif but lacking the nitro group.
1-Nitrononane: A compound with a similar nitro group but different backbone structure.
Uniqueness: 5-(2-Methylprop-1-EN-1-ylidene)-1-nitrononan-4-one is unique due to the combination of its nitro group and nonanone backbone, which imparts distinct chemical and biological properties
特性
CAS番号 |
662165-26-6 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
InChI |
InChI=1S/C13H21NO3/c1-4-5-7-12(10-11(2)3)13(15)8-6-9-14(16)17/h4-9H2,1-3H3 |
InChIキー |
UGLJBUYIBUAKQR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=C(C)C)C(=O)CCC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)

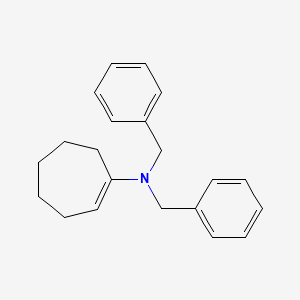
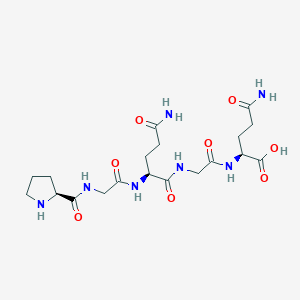

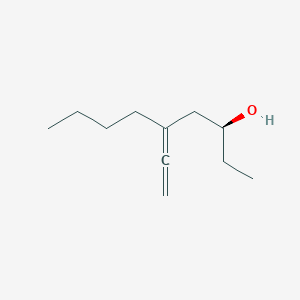
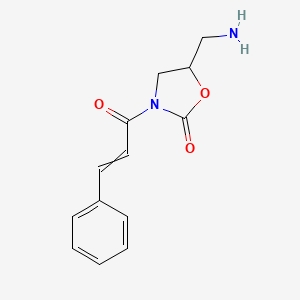
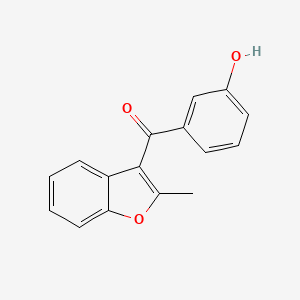

![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)


